molecular formula C10H10O6S B12528331 Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate CAS No. 651705-80-5

Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate

Cat. No.: B12528331
CAS No.: 651705-80-5
M. Wt: 258.25 g/mol
InChI Key: RNXDKKDNSGPZFR-UHFFFAOYSA-N
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Description

Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a sulfooxy group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate typically involves the esterification of 3-[4-(sulfooxy)phenyl]prop-2-enoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl 3-(4-methoxyphenyl)prop-2-enoate
  • 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid (Ferulic acid)

Uniqueness

Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate is unique due to the presence of the sulfooxy group, which imparts distinct chemical and biological properties

Biological Activity

Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate, also known as Isoferulic Acid 3-O-Sulfate, is a significant compound within the class of hydroxycinnamic acids. Its unique structure, featuring a sulfooxy group, enhances its solubility and reactivity, making it an important subject of study in various biological contexts. This article explores its biological activities, metabolic pathways, and potential applications in health and disease.

  • Molecular Formula : C₁₃H₁₄O₅S
  • Molecular Weight : Approximately 258.24 g/mol
  • Classification : Hydroxycinnamic acid derivative

The sulfooxy substitution at the para position of the phenyl group significantly influences the compound's biological activity and pharmacokinetics.

1. Metabolic Role

This compound is primarily involved in metabolic pathways mediated by sulfotransferase enzymes, particularly Sulfotransferase 1A3 (SULT1A3). This enzyme catalyzes the sulfate conjugation of phenolic compounds, which is crucial for the detoxification of xenobiotics and endogenous substances. The metabolic conversion enhances the compound's bioavailability and may alter the pharmacokinetic profiles of co-administered drugs.

2. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders.

3. Anti-inflammatory Effects

The compound has been studied for its potential anti-inflammatory effects. By modulating inflammatory pathways, it may contribute to the prevention of inflammation-related diseases. This activity is particularly relevant in contexts such as arthritis and other inflammatory conditions.

Comparative Analysis with Related Compounds

To understand its unique properties better, a comparison with related hydroxycinnamic acids is presented below:

Compound NameMolecular FormulaUnique Features
Ferulic AcidC₁₄H₁₈O₄Contains a methoxy group but lacks sulfonation
Caffeic AcidC₉H₈O₄Contains two hydroxyl groups but no sulfonate
Coumaric AcidC₉H₈O₃Lacks sulfonate; has different hydroxyl positioning
Methyl CaffeateC₁₀H₁₂O₄Methyl ester derivative of caffeic acid

This compound stands out due to its sulfooxy group, enhancing its solubility and reactivity compared to other derivatives.

Research Findings and Case Studies

Recent studies have indicated that this compound may influence drug metabolism significantly by competing for sulfation pathways. This interaction could lead to altered efficacy and safety profiles for various medications, highlighting the importance of understanding this compound in pharmacogenomics .

A notable case study demonstrated that patients with certain genetic polymorphisms affecting sulfotransferase activity exhibited altered responses to drugs metabolized through sulfation pathways. This finding underscores the potential clinical relevance of this compound in personalized medicine strategies aimed at optimizing therapeutic regimens .

Properties

CAS No.

651705-80-5

Molecular Formula

C10H10O6S

Molecular Weight

258.25 g/mol

IUPAC Name

methyl 3-(4-sulfooxyphenyl)prop-2-enoate

InChI

InChI=1S/C10H10O6S/c1-15-10(11)7-4-8-2-5-9(6-3-8)16-17(12,13)14/h2-7H,1H3,(H,12,13,14)

InChI Key

RNXDKKDNSGPZFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OS(=O)(=O)O

Origin of Product

United States

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